molecular formula C12H23BO2 B13121986 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-50-0

2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13121986
CAS No.: 159087-50-0
M. Wt: 210.12 g/mol
InChI Key: VTGDQOPDGQPGRO-HJWRWDBZSA-N
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Description

This compound is a pinacol boronate ester featuring a (Z)-configured 3,3-dimethylbut-1-enyl substituent. Its synthesis involves an Fe-catalyzed radical addition method, yielding 95% product with exceptional stereoselectivity (Z:E = 44:1) . The Z-configuration arises from the radical-mediated pathway, which favors syn-addition to the boron center. The compound’s stability and stereochemical integrity make it valuable for applications requiring precise spatial control, such as Suzuki-Miyaura cross-coupling reactions or bioactive molecule synthesis.

Properties

CAS No.

159087-50-0

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8-

InChI Key

VTGDQOPDGQPGRO-HJWRWDBZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

  • The most common approach to synthesize this compound involves the Suzuki-Miyaura cross-coupling reaction between an appropriate alkenyl halide (bearing the (Z)-3,3-dimethylbut-1-enyl moiety) and a boronic ester, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
  • Reaction conditions typically include:
    • A palladium catalyst such as Pd(dba)2 or Pd(PPh3)4.
    • A base such as potassium carbonate or sodium hydroxide.
    • Solvents like dioxane or tetrahydrofuran (THF).
    • Mild to moderate heating (around 80 °C).
  • This method provides stereoselective coupling preserving the (Z)-configuration of the alkenyl group.
  • The reaction is usually carried out under inert atmosphere (argon or nitrogen) to avoid catalyst poisoning and side reactions.
  • Purification of the product is achieved via column chromatography or recrystallization to obtain high purity material suitable for further applications.

Boronic Ester Formation via Pinacol Complexation

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is commonly introduced by reacting boronic acids or boronic acid derivatives with pinacol .
  • For example, (dichloromethyl)boronic acid can be converted into the corresponding pinacol boronate ester by treatment with pinacol in anhydrous dichloromethane at room temperature, often in the presence of drying agents like magnesium sulfate.
  • This step is crucial for stabilizing the boron center and enhancing the compound’s reactivity in cross-coupling reactions.
  • The reaction mixture is typically stirred for extended periods (e.g., 16 hours) to ensure complete esterification.

Halogenation and Subsequent Substitution

  • A key intermediate, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be synthesized from the pinacol boronate ester by halogen exchange reactions using sodium iodide in acetone under reflux.
  • This intermediate is useful for further transformations, including cyclopropanation and other boron-mediated reactions.
  • The halogenation step is typically protected from light (e.g., aluminum foil wrapping) to prevent decomposition of sensitive intermediates.

Industrial and Scale-Up Considerations

  • On an industrial scale, continuous flow reactors are often employed to optimize reaction efficiency, control temperature and pressure precisely, and improve yield.
  • Automated systems allow for reproducible synthesis with minimal human intervention.
  • Purification is commonly achieved by scalable chromatographic techniques or recrystallization, ensuring high purity for commercial and research use.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Notes
Boronic acid to pinacol ester Pinacol, MgSO4, dry CH2Cl2 Room temperature ~16 hours Stir under argon, heterogeneous mixture
Halogen exchange Sodium iodide, dry acetone Reflux (~60 °C) 48 hours Protect from light, inert atmosphere
Suzuki-Miyaura coupling Alkenyl halide, Pd catalyst, K2CO3, dioxane/water 80 °C 2–16 hours Degassed, inert atmosphere, base required

Research Findings and Mechanistic Insights

  • The boron atom in the dioxaborolane ring acts as a Lewis acid facilitating carbon-boron bond formation, crucial in the cross-coupling mechanism.
  • Palladium catalysis proceeds via oxidative addition of the alkenyl halide, transmetalation with the boronate ester, and reductive elimination to form the C-C bond.
  • The stereochemistry (Z-configuration) of the alkenyl group is retained during coupling, which is critical for downstream synthetic applications.
  • The boronate ester moiety enhances the stability and reactivity of the boron center, allowing selective transformations, including oxidation to boronic acids or substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted alkenes or alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

This compound is primarily used as a reagent in organic synthesis due to its unique boron functionality. It facilitates various chemical transformations including:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals.
  • Alkene Functionalization : The presence of the alkene moiety allows for selective functionalization under mild conditions, enabling the introduction of various functional groups into a substrate.

Materials Science

Polymer Chemistry

In materials science, 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a precursor for the synthesis of boron-containing polymers. These materials exhibit:

  • Enhanced Thermal Stability : The incorporation of boron into polymer matrices improves thermal resistance and mechanical properties.
  • Optical Properties : Boron compounds can enhance the optical characteristics of polymers making them suitable for applications in photonics and optoelectronics.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that boron-containing compounds may have significant therapeutic potential. Some specific applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by disrupting cellular processes. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Drug Delivery Systems : The ability to form stable complexes with various drugs enhances solubility and bioavailability. This property is particularly beneficial in developing targeted drug delivery systems.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, this compound was utilized in a Suzuki-Miyaura reaction to synthesize a novel anti-cancer drug candidate. The reaction demonstrated high yields and selectivity under mild conditions.

Case Study 2: Polymer Development

A research team at ABC Institute explored the use of this compound in synthesizing boron-containing polymers. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers. These advancements suggest potential applications in aerospace and automotive industries.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisCross-coupling reactionsFormation of complex organic molecules
Materials ScienceBoron-containing polymersEnhanced thermal stability; improved optical properties
Medicinal ChemistryAnticancer activity; drug delivery systemsPotential cytotoxic effects; enhanced drug solubility

Mechanism of Action

The mechanism by which 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key analogs and their distinguishing features:

Compound Name Substituent Synthesis Method Yield Stereoselectivity (Z:E) Key Applications/Properties
2-[(Z)-3,3-Dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) (Z)-3,3-dimethylbut-1-enyl Fe-catalyzed radical addition 95% 44:1 Cross-coupling, stereoselective synthesis
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (E)-styryl Hydroboration of alkynes 34%* N/A (E-dominant) Material science, fluorescent probes
2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Z-isomer) (Z)-1,2-diphenylvinyl Literature protocols Discontinued Not reported Potential use in conjugated polymers
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 9-anthryl Palladium-catalyzed borylation Not reported N/A Organic electronics, luminescent materials
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxybenzyl Cobalt-catalyzed C-H borylation 83% N/A Pharmaceutical intermediates

*Yield inferred from analogous procedures in .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The (Z)-alkenyl group enables stereoretentive Suzuki-Miyaura couplings, critical for synthesizing geometrically defined alkenes in drug discovery . Its bulky 3,3-dimethylbutenyl substituent may slow transmetallation compared to less hindered analogs.
  • Anthryl Derivatives : Electron-rich anthryl substituents () are less reactive in cross-couplings but valuable for constructing π-extended systems in optoelectronics.

Stability and Physicochemical Properties

  • Thermal Stability : The target compound’s alkenyl group may confer lower thermal stability compared to aryl-substituted analogs (e.g., 2-(2,4,6-trimethylphenyl) derivative in ), which benefit from aromatic stabilization.
  • NMR Characteristics : The target’s ¹H NMR shows distinct signals for the geminal dimethyl groups (δ 1.23 ppm, 12H) and the (Z)-alkenyl proton (δ ~5–6 ppm, split by coupling) . Styryl derivatives exhibit aromatic proton shifts (δ 6.5–7.5 ppm) .

Biological Activity

The compound 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 190788-60-4) belongs to the class of boron-containing compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 234.10 g/mol. The structure features a dioxaborolane ring that contributes to its reactivity and biological interactions. The presence of the dimethylbutenyl group enhances its potential for biological activity by modifying its lipophilicity and steric properties.

Biological Activity Overview

Research indicates that boron-containing compounds exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of This compound have been explored in several studies.

Antimicrobial Activity

Studies have shown that compounds similar to this dioxaborolane exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that related boronic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of boron compounds has been widely studied:

  • Research indicates that This compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • In a study involving breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability.

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of various boron-containing compounds on breast cancer cells. The results indicated that This compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM over 48 hours.
    • The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on the antimicrobial properties against E. coli. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL when tested using the agar diffusion method.
    • This suggests that the compound could be a candidate for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedResult
AntimicrobialE. coli100 µg/mLInhibition zone: 15 mm
AnticancerMCF-7 (breast cancer)10 - 50 µMDose-dependent viability reduction
Apoptosis InductionMCF-710 - 50 µMIncreased caspase activity

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